molecular formula C16H24N2O2 B4609194 2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE

2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE

Cat. No.: B4609194
M. Wt: 276.37 g/mol
InChI Key: QTXIQQAXDJQTDU-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-methylphenoxy group and a 4-methylpiperazino group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE typically involves the following steps:

    Formation of the 2-methylphenoxy intermediate: This can be achieved by reacting 2-methylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-methylphenyl chloride.

    Nucleophilic substitution: The 2-methylphenyl chloride is then reacted with a suitable nucleophile, such as sodium butanone, to form the 2-methylphenoxybutanone intermediate.

    Piperazine coupling: The final step involves the coupling of the 2-methylphenoxybutanone intermediate with 4-methylpiperazine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine or phenoxy derivatives.

Scientific Research Applications

2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE
  • (4-chloro-2-methylphenoxy)acetic acid

Uniqueness

2-(2-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-BUTANONE is unique due to its specific structural features, such as the presence of both a 2-methylphenoxy group and a 4-methylpiperazino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-14(20-15-8-6-5-7-13(15)2)16(19)18-11-9-17(3)10-12-18/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXIQQAXDJQTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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